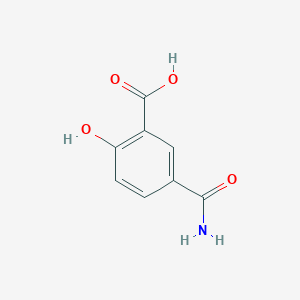

5-Carbamoyl-2-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101421-78-7 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

5-carbamoyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C8H7NO4/c9-7(11)4-1-2-6(10)5(3-4)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |

InChI Key |

FWBUQAPVUDJNAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Carbamoyl 2 Hydroxybenzoic Acid and Its Precursors

Strategic Approaches to Core Structure Formation

The formation of the fundamental 5-Carbamoyl-2-hydroxybenzoic acid structure relies on carefully planned synthetic routes. These strategies are designed to introduce the carbamoyl (B1232498), hydroxyl, and carboxylic acid functionalities onto the benzene (B151609) ring in a controlled manner.

Carbamoylation Reactions Applied to Hydroxybenzoic Acid Scaffolds

Direct carbamoylation of a pre-existing hydroxybenzoic acid skeleton is a key strategy. This involves the introduction of the -CONH2 group onto the aromatic ring. One approach to achieving this is through the acylation of aromatic hydroxamic acids with carbamoyl phosphate. nih.gov This reaction demonstrates the potential for forming a carbamoyl ester, which could be a precursor or a related derivative. nih.gov The reactivity of different hydroxamic acids can vary, with some showing higher reactivity towards carbamoylation than others. nih.gov

Another relevant transformation is the reaction of 2-oxo-substituted-1,3-benzoxazines with amines, such as benzylamine, to yield N-substituted carbamoyl-2-hydroxybenzamides. nih.gov This highlights a pathway where a heterocyclic precursor is opened to form the desired carbamoyl-substituted hydroxybenzoic acid derivative. nih.gov

Introduction of Hydroxyl and Carboxylic Acid Functionalities in Multi-Step Syntheses

In many synthetic sequences, the hydroxyl and carboxylic acid groups are introduced in separate steps. For instance, the synthesis of hydroxybenzoic acids can be achieved by the reaction of phenols with carbon tetrachloride and alcohols in the presence of iron catalysts. researchgate.net This method allows for the formation of the core hydroxybenzoic acid structure, which can then be further functionalized.

The Kolbe-Schmitt reaction is another classic method for synthesizing hydroxybenzoic acids. For example, 2-hydroxy-5-aminobenzoic acid can be prepared from p-aminophenol using this reaction, which involves the carboxylation of a phenoxide. google.com This demonstrates a direct route to a substituted hydroxybenzoic acid that could potentially be a precursor to this compound.

Multicomponent Reaction Systems for Complex Compound Assembly

Multicomponent reactions (MCRs) offer an efficient approach to assembling complex molecules like substituted benzoic acid derivatives in a single step. nih.govresearchgate.net These reactions combine three or more starting materials to form a product that contains portions of all the reactants. nih.gov For example, isoindolinone derivatives, which are structurally related to the target molecule, can be synthesized through MCRs involving benzoic acid derivatives, amines, and a third component that provides the necessary carbon atom. nih.gov While not a direct synthesis of this compound, these methods showcase the power of MCRs in constructing complex aromatic systems.

Synthesis of Related Carbamoyl-Hydroxybenzoic Acid Derivatives

The synthesis of derivatives of carbamoyl-hydroxybenzoic acid often involves functionalization of the carboxylic acid or the introduction of substituents onto the aromatic ring.

Amidation and Esterification Strategies for Functionalization

Standard organic transformations such as amidation and esterification are commonly employed to modify the carboxylic acid group of hydroxybenzoic acids. libretexts.org Esterification can be achieved by reacting the hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. libretexts.orggoogle.com Similarly, amidation involves the reaction of the carboxylic acid with an amine. libretexts.org These reactions allow for the creation of a diverse library of derivatives with varying properties. For instance, hydroxylated benzoic acid amides of aromatic amines have been synthesized and studied for their potential applications. nih.gov

The table below provides examples of esterification and amidation reactions of hydroxybenzoic acids.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Hydroxybenzoic Acid | Alcohol | Ester | libretexts.orggoogle.com |

| Hydroxybenzoic Acid | Amine | Amide | libretexts.orgnih.gov |

Derivatization Pathways Utilizing Aminosalicylic Acid Precursors

Aminosalicylic acids are valuable precursors for the synthesis of various derivatives. nih.govgoogle.com The amino group on the salicylic (B10762653) acid scaffold provides a reactive handle for further functionalization. For example, 5-aminosalicylic acid can be derivatized by linking it to other molecules through various linkages, including amide bonds. google.com

One specific example is the synthesis of 5-chloro-2-hydroxybenzoic acid from 5-amino-2-hydroxybenzoic acid via a Sandmeyer reaction. nih.gov This demonstrates how the amino group can be replaced with other functionalities. Furthermore, the amino group can be acylated to form amides, providing a direct route to N-acyl-aminosalicylic acid derivatives.

The derivatization of aminosalicylic acids is a versatile strategy for creating a wide range of substituted hydroxybenzoic acids with potential applications in various fields. sigmaaldrich.comnih.gov

Integration of Green Chemistry Principles in Synthetic Pathways

The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles in the synthesis of benzoic acid derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of focus is the use of greener solvents. For instance, in the synthesis of related compounds, acetonitrile (B52724) has been identified as a more environmentally friendly solvent compared to traditionally used solvents like dichloromethane (B109758) and benzene, offering a good balance between reaction conversion and selectivity. scielo.br The use of water as a solvent is another significant green approach, as seen in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives where water can be used effectively. mdpi.com

Another green strategy involves the use of alternative energy sources to drive reactions. High hydrostatic pressure (HHP), a technique known as barochemistry, presents a non-traditional activation method that can be applied to organic synthesis. rsc.org This method is well-suited for industrial-scale production as the equipment is robust and readily available. rsc.org

Furthermore, there is a growing interest in utilizing renewable starting materials. Lignin-based benzoic acid derivatives (LBADs) are being explored as sustainable precursors for the synthesis of active pharmaceutical ingredients (APIs). rsc.org This approach aligns with the green chemistry goal of using renewable feedstocks to produce valuable chemicals. The synthesis of para-hydroxybenzoic acid, a related compound, can be achieved through biological methods, which represents another avenue for green synthesis. ijrdt.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the desired product, this compound. This involves a systematic investigation of various factors such as solvents, catalysts, temperature, and reaction time.

The choice of solvent can significantly influence the outcome of the synthesis. In a model reaction for the synthesis of a related phthalazino[1,2-b]quinazolinedione derivative, ethanol (B145695) was found to be the optimal solvent, while solvents like 1,4-dioxane, toluene, DMF, and CH2Cl2 resulted in lower yields. researchgate.net

Table 1: Effect of Different Solvents on Product Yield

| Solvent | Yield (%) |

|---|---|

| 1,4-dioxane | <5 |

| Toluene | <5 |

| DMF | <5 |

| CH2Cl2 | <5 |

| Ethanol | 82 |

Data derived from a model reaction for a related compound. researchgate.net

The nature and concentration of catalysts or reagents also play a critical role. For example, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, silver(I) oxide was identified as the most efficient oxidant among several silver(I) reagents. scielo.br The optimization of the oxidant amount is also key; using 0.5 equivalents of Ag2O provided the best balance for the reaction. scielo.br

Table 2: Influence of Oxidant on Conversion and Selectivity

| Oxidant (1 equiv.) | Conversion (%) | Selectivity (%) |

|---|---|---|

| Ag2O | 95 | 33 |

| AgOAc | 71 | 22 |

| Ag2CO3 | 82 | 26 |

| AgNO3 | 81 | 21 |

Data derived from a model reaction for related compounds. scielo.br

Reaction time and temperature are also pivotal. Research has shown that reaction times can often be significantly reduced without compromising the yield. In one instance, the reaction time was decreased from 20 hours to 4 hours while maintaining conversion and selectivity. scielo.br Temperature optimization is also essential, as demonstrated in the synthesis of 2-hydroxyl-5-aminobenzoic acid, where the reaction temperature is controlled between 180-220 °C. google.com

Advanced Post-Synthetic Purification and Isolation Techniques

Following the synthesis, effective purification and isolation are necessary to obtain this compound of high purity. Advanced techniques are employed to remove impurities, unreacted starting materials, and by-products.

A common and effective method is crystallization. One patented process for purifying para-hydroxybenzoic acid involves dissolving the crude product in an organic solvent and then inducing crystallization by adding a strong inorganic acid. google.com This process allows for the separation of the purified acid from inorganic salts that remain in the aqueous phase. google.com The resulting crystallized solid exhibits good flowability and high purity. google.com Recrystallization can further enhance purity, with the solubility profile of the compound in different solvents at various temperatures being a key consideration. rsc.org

For more challenging separations, chromatographic techniques are utilized. High-speed counter-current chromatography (HSCCC) is a powerful preparative method for the isolation and purification of compounds from complex mixtures. nih.gov This technique utilizes a two-phase solvent system to partition and separate components based on their differing partition coefficients. nih.gov In a documented application, a two-step HSCCC process yielded compounds with purities of 97.1% and 94.8%. nih.gov

The purity of the final product is often verified by measuring its melting point. A sharp melting point at the expected temperature indicates a high degree of purity, whereas a broader melting range at a lower temperature suggests the presence of impurities. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the solid-state characteristics of 5-Carbamoyl-2-hydroxybenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The FTIR spectrum reveals distinct absorption bands that correspond to specific vibrational modes of the molecule.

Key functional groups and their corresponding vibrational frequencies are detailed below:

O-H Stretching: The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band typically observed in the region of 2500-3300 cm⁻¹. This broadness is indicative of hydrogen bonding. instanano.com

N-H Stretching: The carbamoyl (B1232498) group (-CONH₂) exhibits N-H stretching vibrations, which typically appear in the range of 3310-3350 cm⁻¹ for a secondary amine. instanano.com

C=O Stretching: The carbonyl (C=O) stretching vibrations from both the carboxylic acid and the amide functionalities are expected in the region of 1630-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment. researchgate.netresearchgate.net For instance, in a related compound, 5-chloro-2-hydroxybenzoic acid, an intramolecular hydrogen bond between the hydroxyl and carbonyl groups influences the resonance of the benzene (B151609) ring. nih.gov

C-H Stretching (Aromatic): The stretching of C-H bonds within the aromatic ring typically gives rise to peaks in the 3050-3100 cm⁻¹ region. instanano.com

C-O Stretching: The stretching vibration of the C-O bond in the carboxylic acid is generally found around 1054 cm⁻¹. researchgate.net

The analysis of these characteristic peaks provides definitive evidence for the presence of the hydroxyl, carbamoyl, and carboxylic acid functional groups, confirming the fundamental structure of this compound. The following table summarizes the expected FTIR absorption bands for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amide | N-H Stretch | 3310-3350 |

| Carbonyl (Acid & Amide) | C=O Stretch | 1630-1750 |

| Aromatic | C-H Stretch | 3050-3100 |

| Carboxylic Acid | C-O Stretch | ~1054 |

Raman Spectroscopy in Solid-State Characterization

Raman spectroscopy offers complementary information to FTIR, particularly in the characterization of the solid-state structure of this compound. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. This technique is especially sensitive to non-polar bonds and symmetric vibrations, providing valuable insights into the crystalline lattice and molecular framework. nih.gov

In the solid state, the Raman spectrum of a compound like this compound would exhibit sharp, well-defined peaks corresponding to various vibrational modes. For instance, studies on similar molecules like benzoic acid have utilized Raman spectroscopy to investigate structural stability under high pressure, observing changes such as the emergence of new peaks and the splitting of original peaks, which indicate structural modifications. researchgate.net The low-frequency region of the Raman spectrum is particularly useful for probing lattice vibrations and polymorphic forms. nih.gov

For a related compound, 5-amino-2-hydroxybenzoic acid, the Raman spectrum has been recorded and analyzed to provide a vibrational fingerprint of the molecule. spectrabase.com Similarly, the Raman spectrum of this compound would provide crucial data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amide protons, and the acidic proton of the carboxylic acid.

The expected chemical shifts (δ) for the protons are as follows:

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, three distinct signals for the aromatic protons are anticipated. Their exact chemical shifts and splitting patterns (coupling) will be influenced by the electron-withdrawing nature of the carboxyl and carbamoyl groups and the electron-donating effect of the hydroxyl group. nih.govdocbrown.info

Amide Protons (-CONH₂): The two protons of the carbamoyl group are expected to give a signal, often broad, in the region of δ 7.5-8.5 ppm. The chemical shift can be influenced by the solvent and temperature.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm. youtube.com

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also give a signal, the position of which is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding.

The integration of the peaks in the ¹H NMR spectrum will correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The anticipated chemical shift ranges for the different carbon atoms are:

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and will appear in the range of δ 160-185 ppm. chemguide.co.uk For benzoic acid itself, this peak is observed around 172.8 ppm. docbrown.info

Amide Carbonyl Carbon (-CONH₂): The carbonyl carbon of the amide group is also expected in the downfield region, typically between δ 160-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region, generally between δ 110 and 160 ppm. oregonstate.edu The carbon atom attached to the hydroxyl group (C2) will be shifted downfield due to the oxygen's electronegativity, while the carbons attached to the carboxyl (C1) and carbamoyl (C5) groups will also be influenced. The remaining aromatic carbons (C3, C4, C6) will have distinct chemical shifts based on their positions relative to the substituents. docbrown.info

The following table presents a general overview of the expected ¹³C NMR chemical shifts.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 160 - 185 |

| Amide (C=O) | 160 - 180 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-C | 110 - 140 |

Heteronuclear NMR Spectroscopy for Specific Element Environments (e.g., ¹¹⁹Sn NMR for organotin derivatives)

While not directly applicable to this compound itself, heteronuclear NMR techniques are invaluable for characterizing its derivatives. For instance, if this compound is used as a ligand to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a critical tool for elucidating the structure and coordination environment of the tin atom.

The chemical shift (δ) in ¹¹⁹Sn NMR is sensitive to the coordination number of the tin atom and the nature of the groups attached to it. tubitak.gov.trresearchgate.net An increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift of the ¹¹⁹Sn signal. tubitak.gov.tr

For example, in organotin(IV) carboxylates, different coordination numbers can be distinguished based on their ¹¹⁹Sn chemical shifts:

Four-coordinate (e.g., in R₃SnL compounds) are found in a specific downfield range. tubitak.gov.tr

Five-coordinate (e.g., in R₂SnClL compounds) appear at a higher field. tubitak.gov.tr

Six-coordinate (e.g., in R₂SnL₂ compounds) are shifted even further upfield. tubitak.gov.tr

The ¹¹⁹Sn NMR spectrum typically shows a sharp singlet for each unique tin species in solution, confirming the formation of a single species. researchgate.net This technique, therefore, provides crucial information about the geometry of organotin derivatives of this compound in solution. researchgate.net

Mass Spectrometry for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. For this compound, mass spectrometry provides crucial information regarding its molecular formula and the fragmentation pathways it undergoes upon ionization.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of this molecular ion is influenced by the presence of its three key functional groups: the carboxylic acid, the hydroxyl group, and the carbamoyl (amide) group attached to the aromatic ring.

The fragmentation process often begins with the loss of small, stable neutral molecules. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, mass loss of 17) and the loss of a carboxyl group (•COOH, mass loss of 45). libretexts.orgdocbrown.info The loss of water (H₂O, mass loss of 18) from the molecular ion is also a possibility, particularly due to the presence of the ortho-hydroxyl group. Another significant fragmentation pathway for benzoic acid derivatives is the loss of carbon monoxide (CO, mass loss of 28) from the ion formed after the initial loss of the hydroxyl group. docbrown.info

The carbamoyl group can also direct fragmentation. Primary amides can undergo cleavage, and a characteristic fragmentation is the loss of the amino group (•NH₂, mass loss of 16) or the entire carbamoyl radical (•CONH₂, mass loss of 44). The presence of the stable aromatic ring leads to the formation of a prominent phenyl cation or substituted phenyl cations. docbrown.info

A hypothetical fragmentation pattern for this compound, based on these general principles, is outlined in the table below. The relative abundance of these fragments would depend on the ionization technique employed (e.g., Electron Ionization) and the energy applied.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 181 | [C₈H₇NO₄]⁺ | - | Molecular Ion |

| 164 | [C₈H₆NO₃]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid group. |

| 136 | [C₇H₆NO₂]⁺ | •COOH | Loss of the entire carboxyl group. |

| 136 | [C₈H₄O₃]⁺ | •NH₂ + H• | Loss of the amino group and a hydrogen atom. |

| 120 | [C₇H₄O₂]⁺ | •OH, CO | Subsequent loss of carbon monoxide after the initial loss of the hydroxyl radical. |

| 92 | [C₆H₄O]⁺ | •COOH, CO | Loss of the carboxyl group followed by the loss of carbon monoxide. |

Advanced Spectroscopic Techniques for Solid-State Forms

The characterization of solid-state forms is critical in pharmaceutical sciences, as different crystalline arrangements (polymorphs) or multi-component crystals (co-crystals) can significantly impact a drug's physical and chemical properties. Advanced spectroscopic techniques offer non-destructive and sensitive methods for analyzing these solid-state forms.

Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a valuable tool for the characterization of pharmaceutical co-crystals. ntt-review.jp This technique probes low-frequency vibrational modes (typically in the 0.1-10 THz range), which are directly related to the collective motions of molecules within the crystal lattice, such as intermolecular hydrogen bonding and phonon vibrations. researchgate.netresearchgate.net These vibrations are highly sensitive to the crystal structure and long-range order, making THz-TDS particularly effective at distinguishing between different solid-state forms. researchgate.net

When this compound forms a co-crystal with another active pharmaceutical ingredient or a co-former, its crystal lattice and intermolecular interactions are fundamentally altered. These changes result in a unique THz absorption spectrum for the co-crystal that is distinct from the spectra of the individual components. nih.govmdpi.com

The analysis of a hypothetical co-crystal of this compound using THz-TDS would involve several key steps. First, the THz spectra of the pure active ingredient and the co-former would be measured individually to serve as references. Then, the spectrum of the co-crystal is recorded. The formation of the co-crystal is confirmed by the appearance of new, characteristic absorption peaks that are not present in the spectra of the starting materials. nih.govmdpi.com

For instance, a study on co-crystals of caffeine (B1668208) and oxalic acid showed that while the individual components had minimal absorption in a specific THz range, the co-crystal exhibited strong, distinct absorption peaks. nih.govacs.org This allows for not only the identification of the co-crystal but also for the quantitative analysis of its concentration in a mixture and for chemical mapping to visualize its distribution within a solid dosage form like a tablet. nih.govacs.orgwiley.com

The table below illustrates hypothetical THz absorption peaks that could be observed for a co-crystal of this compound, demonstrating the principle of using THz-TDS for co-crystal identification.

Table 2: Illustrative THz-TDS Data for Co-crystal Analysis

| Sample | Observed Absorption Peaks (THz) | Interpretation |

| This compound (Pure) | 1.1, 1.9 | Characteristic peaks of the pure API. |

| Co-former (e.g., Pyrazinamide) | 0.9, 1.5 | Characteristic peaks of the pure co-former. |

| Physical Mixture of API and Co-former | 0.9, 1.1, 1.5, 1.9 | A superposition of the spectra of the individual components. |

| This compound Co-crystal | 0.8, 1.3, 1.7 | New, distinct peaks indicating the formation of a new crystalline structure with unique intermolecular interactions. |

The specificity of the THz spectrum to the crystal structure makes THz-TDS a powerful technique for screening for co-crystal formation, studying the kinetics of co-crystallization, and for quality control in the manufacturing of co-crystal-based pharmaceutical products. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Illustrative Optimized Geometrical Parameters (for a related molecule) This table presents typical data obtained from a DFT/B3LYP geometry optimization for a related substituted benzoic acid to illustrate the type of information generated. Specific values for 5-Carbamoyl-2-hydroxybenzoic acid would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-OH | ~1.35 Å |

| Bond Length | C=O (carboxyl) | ~1.22 Å |

| Bond Length | C-NH2 (carbamoyl) | ~1.37 Å |

| Bond Angle | O-C-C (ring) | ~120° |

| Dihedral Angle | HO-C-C-C | ~0° (indicating planarity) |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. aimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating hydroxyl group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and carbamoyl (B1232498) groups. The HOMO-LUMO gap would provide insights into the molecule's reactivity profile. For example, in a study of 2-amino-5-bromo-benzoic acid methyl ester, the calculated HOMO and LUMO energies were used to show that charge transfer occurs within the molecule. nih.gov

Illustrative Quantum Chemical Parameters (for a related molecule) This table shows representative values for FMO analysis derived from DFT calculations on a similar aromatic carboxylic acid. Actual values for this compound would need to be specifically computed.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 |

| Ionization Potential (I ≈ -EHOMO) | I | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | A | 2.0 |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. wuxiapptec.comnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate or neutral potentials. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl, carboxylic acid, and carbamoyl groups, highlighting these as sites for hydrogen bonding and electrophilic interactions. wuxiapptec.comnih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amine group would likely show a positive potential (blue), indicating their role as hydrogen bond donors. wuxiapptec.com MEP analysis is crucial for understanding how a molecule will be recognized by and interact with other molecules, such as biological receptors. nih.gov

Computational Approaches for Predicting Molecular Interactions

Beyond understanding the properties of an isolated molecule, computational chemistry offers methods to predict how a molecule will interact with its environment, such as with other molecules, solvents, or biological macromolecules.

For this compound, a key area of investigation would be its interaction with biological targets, given that related molecules like 5-aminosalicylic acid derivatives are explored as potential therapeutic agents. Molecular docking is a primary computational technique used for this purpose. In a docking simulation, the this compound molecule would be computationally "placed" into the binding site of a target protein. The algorithm then explores various binding poses and orientations, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to predict the most stable binding mode and estimate the binding affinity.

The structural features of this compound—specifically its multiple hydrogen bond donors (hydroxyl, amine, carboxylic acid) and acceptors (carbonyl oxygens)—suggest it has the potential to form strong and specific interactions within a protein's binding pocket. Computational studies on similar structures, such as 5-aminosalicylic acid derivatives, have used docking to analyze their affinity for enzymes like cyclooxygenase (COX). These studies help elucidate potential mechanisms of action by identifying key interactions, such as pi-pi stacking and hydrogen bonds, that stabilize the molecule within the active site.

Reactivity and Chemical Transformations of 5 Carbamoyl 2 Hydroxybenzoic Acid

Acid-Base Equilibria and Proton Transfer Phenomena

5-Carbamoyl-2-hydroxybenzoic acid is a polyprotic acid, capable of donating two protons in aqueous solutions. The primary acidic proton is from the carboxylic acid group (-COOH), while the second, much weaker acidic proton is from the phenolic hydroxyl group (-OH).

The acidity of the carboxylic group is influenced by the other substituents on the benzene (B151609) ring. The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the carboxylic acid, which tends to stabilize the neutral form and slightly decrease its acidity compared to what might otherwise be expected. Conversely, the carbamoyl (B1232498) group (-CONH₂) at the para position to the hydroxyl group is an electron-withdrawing group, which increases the acidity of both the carboxylic acid and the phenol (B47542).

For comparison, the pKa of benzoic acid is 4.20, while the pKa for the more acidic carboxylic proton of 2-hydroxybenzoic acid (salicylic acid) is approximately 2.97. oup.com The presence of additional strong electron-withdrawing groups can further lower this pKa. For instance, a complex derivative, 5-[4-(1-Carboxymethyl-2-Oxo-Propylcarbamoyl)-Benzylsulfamoyl]-2-Hydroxy-Benzoic Acid, has a calculated strongest acidic pKa of 2.42, likely corresponding to the carboxylic acid proton. drugbank.com This suggests the pKa of this compound's carboxyl group is also in this highly acidic range.

The phenolic proton is substantially less acidic, with a pKa value typically well above 10 for phenols, meaning it will only deprotonate under strongly basic conditions.

Table of Comparative pKa Values

| Compound | Functional Group | pKa Value |

|---|---|---|

| Benzoic Acid | Carboxylic Acid | 4.20 oup.com |

| o-Hydroxybenzoic Acid | Carboxylic Acid | 2.97 oup.com |

Proton transfer is a key phenomenon, especially the intramolecular hydrogen bond between the ortho-hydroxyl and the carboxylic acid group. This internal proton sharing influences the molecule's conformation and reactivity. In excited states, intramolecular proton transfer (ESIPT) can occur, a process observed in other 2-hydroxyphenyl derivatives where the phenolic proton transfers to the carbonyl oxygen of the carboxyl group. nih.gov

Functional Group Interconversions and Derivatization Reactions

The functional groups of this compound serve as handles for a variety of chemical modifications to create derivatives with altered properties.

The carboxylic acid group is readily converted to an ester through reaction with an alcohol, typically under acidic catalysis (Fischer esterification). This reaction is selective for the carboxylic acid, leaving the phenolic hydroxyl and amide groups intact under standard esterification conditions.

To form an ester at the less reactive phenolic hydroxyl position, different reagents are required. For example, reacting the molecule with an acyl chloride or acid anhydride (B1165640) in the presence of a base would lead to the formation of a phenyl ester.

The carboxylic acid can be transformed into a new, secondary or tertiary amide. This conversion generally does not happen by direct reaction with an amine due to acid-base neutralization. Instead, the carboxylic acid must first be "activated." Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation.

The synthesis of related N-(benzyl carbamoyl)-2-hydroxy substituted benzamides has been achieved by reacting a corresponding benzoxazine (B1645224) precursor with an amine, demonstrating the feasibility of modifying this part of the molecular structure. cymitquimica.com

The functional groups on this compound can be targeted by reduction and oxidation reactions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the carboxylic acid and the carbamoyl group.

The carboxylic acid would be reduced to a primary alcohol, yielding a hydroxymethyl group.

The primary amide (carbamoyl) group would be reduced to a primary amine, yielding an aminomethyl group. Selective reduction of the carboxylic acid in the presence of the amide is challenging but can sometimes be achieved using specific reagents like borane (B79455) (BH₃).

Oxidation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Phenols can be oxidized to quinone-type structures. The electron-donating nature of the hydroxyl group activates the ring, making it more prone to oxidative degradation or polymerization compared to unsubstituted benzoic acid. The carboxylic acid and amide groups are generally stable to mild oxidizing conditions.

Degradation Pathways and Stability Studies

The stability of this compound is influenced by environmental factors such as pH, light, and the presence of oxidizing agents. The combination of a phenol and a carboxylic acid on a benzene ring is a structure found in many environmental contaminants, and their degradation has been studied.

While specific degradation studies on this compound are not widely available, extensive research on the closely related parent compound, 2-hydroxybenzoic acid (2-HBA), provides significant insight. drugbank.com Advanced Oxidation Processes (AOPs) are a set of procedures designed to remove organic materials from water through reactions with highly reactive hydroxyl radicals (•OH). cymitquimica.com

Studies on 2-HBA have shown that it can be effectively degraded by AOPs such as the UV/H₂O₂ and Fenton (Fe²⁺/H₂O₂) processes. drugbank.com

Mechanism : Both processes generate powerful hydroxyl radicals (•OH) that attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately mineralizing the organic compound to CO₂, water, and inorganic ions. drugbank.comcymitquimica.com

Kinetics : The degradation of 2-HBA was found to follow first-order kinetics. drugbank.com

Efficiency : The Fenton process was found to be more effective than the UV/H₂O₂ process, achieving a six-fold acceleration in the oxidation rate under optimal acidic conditions (pH 4-5). drugbank.com

These findings suggest that this compound would likely undergo a similar degradation pathway when subjected to AOPs, with the hydroxyl radical attacking the activated aromatic ring.

Summary of AOP Degradation Findings for 2-Hydroxybenzoic Acid

| Process | Key Conditions | Outcome | Reference |

|---|---|---|---|

| Fenton | Acidic pH (4-5), Fe²⁺ catalyst, H₂O₂ | High degradation rate, six-fold faster than UV/H₂O₂ | drugbank.com |

Considerations for Hydrolytic Stability

The hydrolysis of amides, such as the carbamoyl group in the target molecule, can proceed under both acidic and basic conditions, generally requiring more forcing conditions like strong acids or bases and heat compared to esters. youtube.comlibretexts.org

Under acidic conditions, the mechanism typically involves the protonation of the carbonyl oxygen of the amide. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.com Following the formation of a tetrahedral intermediate, proton transfer and subsequent elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion in the acidic medium) leads to the formation of the corresponding carboxylic acid. youtube.comkhanacademy.org

In a basic medium, the hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This results in a tetrahedral intermediate. The departure of the amide anion (a very poor leaving group) is generally the rate-limiting step and is often facilitated by the deprotonation of the carboxylic acid formed in an irreversible acid-base reaction, which drives the equilibrium towards the products. youtube.comchemistrysteps.com The final products under basic conditions are the carboxylate salt and ammonia. libretexts.orglibretexts.org

The presence of the ortho-hydroxyl and meta-carboxylic acid groups on the benzene ring relative to the carbamoyl group introduces the possibility of intramolecular catalysis, also known as neighboring group participation. smartstartinstitute.comwikipedia.org This phenomenon can significantly alter the rate of hydrolysis compared to a simple, unsubstituted benzamide (B126).

The ortho-hydroxyl group, in its phenoxide form (at higher pH), could potentially act as an intramolecular nucleophile, attacking the adjacent carbamoyl carbon. However, it is more likely to function as a general base catalyst, deprotonating the attacking water molecule and thereby increasing its nucleophilicity.

More significantly, the carboxylic acid group, particularly in its carboxylate form, can act as an intramolecular catalyst. In the hydrolysis of aspirin (B1665792) (acetylsalicylic acid), the neighboring carboxylate group is known to participate in intramolecular general base catalysis. researchgate.netnih.gov A similar mechanism can be postulated for this compound, where the carboxylate anion could facilitate the attack of a water molecule on the carbamoyl carbon. Studies on other molecules with appropriately positioned carboxyl groups, such as N-Dimethylaminomaleamic acid, have also demonstrated intramolecular catalysis of amide hydrolysis. nih.gov

The interplay between acid-base catalysis and potential intramolecular effects would result in a complex pH-rate profile for the hydrolysis of this compound. It is expected that the rate of hydrolysis would be significant at both low and high pH values, with a potential for a pH-independent region or a region of enhanced hydrolysis depending on the pKa values of the functional groups and the effectiveness of intramolecular catalysis.

| pH Condition | Expected Relative Stability | Primary Hydrolysis Mechanism | Potential Influencing Factors |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Low | Specific acid-catalyzed hydrolysis. Protonation of the carbamoyl oxygen followed by nucleophilic attack of water. | - High concentration of H₃O⁺ promotes the reaction.

|

| Mildly Acidic to Neutral (pH 4-7) | Moderate to High | Spontaneous (water-catalyzed) hydrolysis and potential intramolecular catalysis. | - Lower concentration of H₃O⁺ and OH⁻ leads to a slower rate compared to extremes of pH.

|

| Strongly Basic (pH > 10) | Low | Specific base-catalyzed hydrolysis. Nucleophilic attack of hydroxide ion on the carbamoyl carbon. chemistrysteps.com | - High concentration of OH⁻, a strong nucleophile, accelerates the reaction.

|

| Compound Name |

| This compound |

| 5-carboxy-2-hydroxybenzoic acid |

| Ammonia |

| Acetylsalicylic acid (Aspirin) |

| Benzamide |

| N-Dimethylaminomaleamic acid |

Coordination Chemistry and Supramolecular Assembly

Ligand Properties of 5-Carbamoyl-2-hydroxybenzoic Acid for Metal Complexation

The presence of multiple functional groups containing oxygen and nitrogen atoms allows this compound to act as an effective ligand in the formation of metal complexes.

This compound possesses three key functional groups capable of donating electron pairs to a metal center: the carboxylic acid group, the phenolic hydroxyl group, and the carbamoyl (B1232498) group. The primary donor sites are the oxygen atoms of the carboxylate and hydroxyl groups.

The molecule can coordinate to metal ions in several ways:

Monodentate Coordination: Utilising a single oxygen atom from the carboxylate group.

Bidentate Chelation: The most common mode for salicylic (B10762653) acid derivatives, involving the formation of a stable six-membered ring by coordinating through one oxygen of the carboxylate group and the oxygen of the adjacent hydroxyl group.

Bridging: The carboxylate group can bridge two metal centers.

The carbamoyl group's oxygen atom can also participate in coordination, although it is generally a weaker donor than the carboxylate or phenolate (B1203915) oxygens. The nitrogen atom of the amide is typically not involved in coordination.

| Functional Group | Potential Donor Atom(s) | Common Coordination Mode |

|---|---|---|

| Carboxylic Acid (-COOH) | Oxygen (C=O), Oxygen (-OH) | Bidentate, Monodentate, Bridging |

| Hydroxyl (-OH) | Oxygen | Bidentate (with carboxylate) |

| Carbamoyl (-CONH2) | Oxygen | Monodentate |

The ability of this compound to link metal ions makes it a promising candidate for constructing organometallic compounds and, notably, Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands.

While research on MOFs using this compound specifically is emerging, the principles can be inferred from studies on similar ligands like p-hydroxybenzoic acid. rsc.orgnih.govresearchgate.netlboro.ac.uk In such structures, the carboxylic acid and hydroxyl groups are the primary points of coordination to the metal centers, forming stable, porous, three-dimensional networks. rsc.orgnih.gov For instance, solvothermal reactions of p-hydroxybenzoic acid with cobalt or manganese salts have yielded 3D MOFs where the ligand's functional groups dictate the final structure and properties. nih.govresearchgate.net The additional carbamoyl group in this compound offers a site for post-synthetic modification or for forming secondary hydrogen-bonding interactions within the MOF channels, potentially influencing the framework's stability and guest-binding properties. Two new isostructural MOFs, {[Co(O₂CC₆H₄O)(DMF)]₂}n and {[Mn(O₂CC₆H₄O)(DMF)]₂}n, have been synthesized using the related p-hydroxybenzoic acid, highlighting the capability of hydroxybenzoic acids to form robust frameworks. nih.govlboro.ac.uk

Supramolecular Architectures through Non-Covalent Interactions

Non-covalent forces, particularly hydrogen bonds, play a crucial role in defining the solid-state structures of this compound and its multi-component crystals.

Pharmaceutical co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by forming a new crystalline solid with a benign co-former. nih.gov this compound is an ideal candidate for a co-former due to its array of strong hydrogen-bonding functional groups. The goal is to create a multi-component crystal where the API and co-former are held together by non-covalent interactions, often leading to improved properties like solubility or stability without altering the API's chemical structure. nih.gov

The design of co-crystals relies on the concept of supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns between functional groups. researchgate.net The functional groups on this compound allow it to form several key heterosynthons (synthons between different molecules) with APIs.

Key Potential Supramolecular Synthons:

Carboxylic Acid–Pyridine (B92270) Synthon: A very robust and common synthon formed between the carboxylic acid of the co-former and a nitrogen atom on a pyridine ring of an API. mdpi.com

Carboxylic Acid–Amide Synthon: The carboxylic acid can form a strong hydrogen-bonded R²₂(8) ring motif with the amide group of an API. nih.govresearchgate.net

Amide–Amide Synthon: The carbamoyl group of this compound can form a strong centrosymmetric dimer with an amide group on a co-former. nih.gov

Hydroxyl-Based Synthons: The phenolic hydroxyl group can interact with various hydrogen bond acceptors like carbonyls or amines on an API. nih.gov

The identification of these potential synthons is a critical first step in rationally designing co-crystals with desired structural motifs and, consequently, desired physical properties. researchgate.netnih.gov

| Synthon Name | Interacting Groups | Significance in Co-crystal Design |

|---|---|---|

| Carboxylic Acid Dimer (Homosynthon) | -COOH --- HOOC- | A strong, common interaction in pure carboxylic acids that must be disrupted to form a heterosynthon with an API. |

| Acid-Pyridine (Heterosynthon) | -COOH --- N(pyridyl) | Highly predictable and robust; a primary tool for crystal engineering. mdpi.com |

| Acid-Amide (Heterosynthon) | -COOH --- H2N-C=O- | A reliable interaction forming a stable ring pattern, common in API-co-former systems. nih.gov |

| Amide-Amide (Heterosynthon) | -C=O-NH2 --- H2N-C=O- | A strong directional interaction that can link molecules into tapes or sheets. nih.gov |

Strategies for Pharmaceutical Co-crystallization (focus on design principles and structural aspects)

Spectroscopic Signatures Indicative of Co-crystal Formation

The formation of a co-crystal, a multi-component crystal held together by non-covalent interactions, can be identified through various spectroscopic techniques that probe the changes in the molecular environment of the constituent molecules. americanpharmaceuticalreview.com

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for identifying co-crystal formation due to their sensitivity to changes in hydrogen bonding. americanpharmaceuticalreview.comresearchgate.net When this compound forms a co-crystal, the vibrational modes of its functional groups, particularly the O-H stretch of the carboxylic acid and hydroxyl group, and the N-H and C=O stretches of the amide, will shift in frequency.

For example, the formation of a hydrogen bond typically causes a red shift (decrease in wavenumber) and broadening of the stretching frequency of the donor group (e.g., O-H or N-H). In a study of co-crystals involving 4-hydroxybenzoic acid, significant shifts in the vibrational spectra were observed upon co-crystallization, confirming the formation of new hydrogen bonding interactions. nih.gov Similarly, in a study of 5-chloro-2-hydroxybenzamide, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups was confirmed by the position of the ν(OH) band. nih.gov The table below illustrates typical shifts observed in analogous systems upon co-crystal formation.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Molecule | Expected Shift upon Co-crystal Formation | Reference |

| Carboxylic Acid O-H Stretch | ~3500-2500 (broad) | Red shift and broadening | researchgate.net |

| Amide N-H Stretch | ~3400-3200 | Red shift | researchgate.net |

| Carbonyl C=O Stretch (acid) | ~1700-1680 | Red shift | nih.gov |

| Carbonyl C=O Stretch (amide) | ~1680-1650 | Red shift | nih.gov |

| This table is illustrative and based on data from analogous compounds. |

Terahertz Time-Domain Spectroscopy (THz-TDS): THz-TDS is particularly sensitive to the weak intermolecular vibrations that define the crystal lattice. The formation of a co-crystal results in a unique crystal lattice and therefore a distinct THz spectrum with new absorption peaks that are absent in the spectra of the individual components. nih.gov Research on acetazolamide (B1664987) and 4-hydroxybenzoic acid co-crystals showed significantly different absorption peaks in the THz region for the co-crystal compared to the parent materials. nih.gov

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a definitive method for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual starting materials or a simple physical mixture. Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of co-crystal formation by determining the precise arrangement of molecules in the crystal lattice and the hydrogen bonding interactions that hold them together. researchgate.net

Crystal Engineering Approaches for Tailored Solid Forms

Crystal engineering is the rational design of crystalline solids with specific properties. For this compound, this involves leveraging its functional groups to form co-crystals with desired physical and chemical properties, such as solubility, stability, and bioavailability. rsc.orgresearchgate.net

A primary strategy in the crystal engineering of this compound is the use of supramolecular synthons. researchgate.net The carboxylic acid and amide groups are excellent candidates for forming robust and predictable hydrogen-bonded synthons.

Common Supramolecular Synthons:

| Synthon | Description | Reference |

|---|---|---|

| Carboxylic Acid Homodimer | Two carboxylic acid groups forming a cyclic R²₂(8) motif. | researchgate.net |

| Amide Homodimer | Two amide groups forming a cyclic R²₂(8) motif. | researchgate.net |

| Carboxylic Acid-Amide Heterosynthon | The carboxylic acid group of one molecule hydrogen bonds with the amide group of another. | mdpi.com |

The selection of a co-former is a critical step in crystal engineering. Co-formers are chosen based on their complementary functional groups that can form strong and predictable hydrogen bonds with this compound. For example, a co-former containing a pyridine ring would be an excellent candidate to form a robust carboxylic acid-pyridine heterosynthon. rsc.org The pKa difference between the active pharmaceutical ingredient (API) and the co-former can also be a useful guide in predicting whether a salt or a co-crystal will form. researchgate.net

Methods for preparing co-crystals include:

Solvent Evaporation: Dissolving the API and co-former in a common solvent and allowing the solvent to evaporate slowly. mdpi.com

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding). researchgate.net

Slurry Crystallization: Stirring a suspension of the API and co-former in a solvent in which they have limited solubility.

Through the strategic application of these principles, it is possible to create a variety of solid forms of this compound, each with a unique crystal structure and potentially improved properties. The study of carbamazepine, for instance, has shown that co-crystallization can be used to generate a wide range of new crystalline phases with diverse properties. researchgate.net

Potential Areas of Chemical and Materials Science Research

Role as Chemical Building Blocks and Intermediates in Advanced Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 5-Carbamoyl-2-hydroxybenzoic acid makes it a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can readily undergo esterification and etherification reactions, respectively, while the carbamoyl (B1232498) group can participate in various transformations or be a precursor to other functional groups.

While specific research on the use of this compound as a building block is not extensively documented, the chemistry of its parent molecule, salicylic (B10762653) acid, provides a strong indication of its potential. Salicylic acid and its derivatives are crucial intermediates in the synthesis of a wide range of organic compounds. For instance, derivatives of salicylic acid are used in the synthesis of more complex pharmaceutical agents and other fine chemicals. The presence of the additional carbamoyl group in this compound offers a further point of modification, allowing for the construction of intricate molecular architectures.

Research in this area could focus on leveraging the differential reactivity of the three functional groups to achieve selective transformations, leading to the synthesis of novel heterocyclic compounds, and other complex organic structures with potential biological or material properties.

Exploration in Novel Material Development and Functional Chemical Systems (General)

The development of new materials with tailored properties is a cornerstone of modern materials science. Hydroxybenzoic acids, in general, are recognized for their potential in creating functional materials. The incorporation of this compound into larger molecular assemblies or polymer backbones could impart unique characteristics to the resulting materials.

The presence of hydrogen-bonding donors (hydroxyl and amide groups) and acceptors (carbonyl and hydroxyl oxygens) suggests that this molecule could be instrumental in the design of supramolecular assemblies and liquid crystals. These organized structures are of interest for applications in electronics, optics, and sensing. The rigid aromatic core combined with the flexible side groups could lead to the formation of materials with interesting thermal and mechanical properties.

Application in Polymer and Resin Chemistry via Derivatization

A significant area of potential for this compound lies in the field of polymer and resin chemistry. The bifunctional nature of the molecule (carboxyl and hydroxyl groups) allows it to act as a monomer in polycondensation reactions, leading to the formation of polyesters and polycarbonates. The carbamoyl group can remain as a pendant group, influencing the polymer's properties, or it can be chemically modified before or after polymerization.

The incorporation of this compound into polymer chains could enhance properties such as thermal stability, flame retardancy, and adhesion. The amide functionality, known for its ability to form strong hydrogen bonds, could significantly impact the mechanical properties and solvent resistance of the resulting polymers.

For example, in the realm of resins, this compound could be used as a modifier for epoxy resins. nih.gov The hydroxyl group could react with the epoxide ring, incorporating the benzoic acid moiety into the resin network. The carbamoyl group could then contribute to improved adhesion and toughness of the cured resin.

| Potential Polymer Type | Role of this compound | Potential Enhanced Properties |

| Polyesters | Monomer (reacting via -COOH and -OH) | Thermal stability, mechanical strength, adhesion |

| Polycarbonates | Monomer (reacting via -OH) | Thermal stability, optical properties |

| Epoxy Resins | Modifier (reacting via -OH) | Adhesion, toughness, thermal resistance |

Advancements in Sustainable Chemical Process Development, including Green Synthesis Scale-up

The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound and its subsequent use in other processes can be evaluated and optimized from a green chemistry perspective.

The traditional synthesis of salicylic acid often involves the Kolbe-Schmitt reaction, which typically requires high temperatures and pressures. nih.gov Research into more sustainable routes for the synthesis of substituted salicylic acids is ongoing. This includes the use of biocatalysis and alternative, less hazardous solvents. For instance, studies have explored the enzymatic carboxylation of phenolic compounds as a greener alternative to traditional chemical methods.

Furthermore, the development of efficient, scalable synthesis processes for this compound is crucial for its potential industrial applications. This includes optimizing reaction conditions to maximize yield and minimize by-product formation, as well as developing effective purification methods. A patent for the preparation of a related compound, 2-hydroxy-5-aminobenzoic acid, suggests that industrial-scale production of such derivatives is feasible. google.com This provides a basis for developing similar large-scale processes for this compound.

Future research in this area could focus on developing a one-pot synthesis from readily available starting materials, utilizing catalytic methods to improve efficiency and reduce environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Carbamoyl-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodology : Utilize coupling reactions (e.g., amidation) or stepwise functionalization of 2-hydroxybenzoic acid derivatives. For example, introduce the carbamoyl group via nucleophilic substitution under anhydrous conditions with carbamoyl chloride. Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH (near neutral) to prevent hydrolysis of the carbamoyl group .

- Key Considerations : Solvent polarity (e.g., DMF or THF) and temperature control (40–60°C) are critical for minimizing side reactions like esterification or decarboxylation.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify functional groups and high-performance liquid chromatography (HPLC) with UV detection (λ ≈ 254 nm) to assess purity (>98%). Compare retention times and spectral data with known derivatives of 2-hydroxybenzoic acid .

- Data Interpretation : Look for characteristic peaks in NMR: a singlet for the carbamoyl NH₂ (δ 6.5–7.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

Q. What solvents are recommended for recrystallizing this compound, and how does solubility vary with pH?

- Methodology : Test polar aprotic solvents (e.g., DMSO) or ethanol-water mixtures. Adjust pH to 4–5 (near the compound’s pKa) to enhance solubility. Avoid strongly acidic conditions to prevent carbamoyl group hydrolysis .

- Experimental Design : Conduct solubility screens using the "shake-flask" method and monitor crystal formation via polarized light microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Employ the SHELX software suite (SHELXL for refinement) to model hydrogen bonding and disorder. For twinned crystals, use SHELXPRO to refine twin laws and validate results with R-factor convergence (<5%) .

- Case Study : Compare intermolecular interactions (e.g., O–H···O hydrogen bonds) with supramolecular synthon patterns described in crystal engineering literature .

Q. What role do substituent positions play in the biological activity of this compound analogues?

- Methodology : Synthesize derivatives with substituents at the 3-, 4-, or 6-positions and evaluate bioactivity (e.g., enzyme inhibition assays). Use quantitative structure-activity relationship (QSAR) models to correlate electronic effects (Hammett σ values) with potency .

- Data Analysis : Contrast the activity of 5-carbamoyl derivatives with 3-carboxy-4-hydroxybenzoic acid, noting differences in hydrogen-bonding capacity and lipophilicity .

Q. How can thermal stability and decomposition pathways of this compound be characterized?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen. Identify decomposition products via gas chromatography-mass spectrometry (GC-MS).

- Critical Findings : Expect mass loss near 200°C corresponding to carbamoyl group degradation, confirmed by IR loss of N–H stretches (3350 cm⁻¹) .

Q. What strategies are effective for designing this compound-based supramolecular assemblies?

- Methodology : Exploit the carboxylic acid and carbamoyl groups as supramolecular synthons. Co-crystallize with complementary partners (e.g., pyridine derivatives) to form hydrogen-bonded networks. Analyze packing motifs using Mercury software .

- Advanced Tip : Use SHELXD for phase determination in poorly diffracting crystals .

Q. How should researchers address discrepancies between computational and experimental data for this compound’s reactivity?

- Methodology : Cross-validate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, compare predicted vs. observed rates of esterification under acidic conditions .

- Troubleshooting : Re-examine solvent effects in simulations if deviations exceed 10%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.